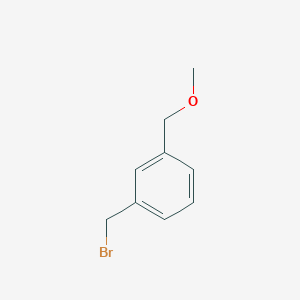![molecular formula C23H18O3 B2900439 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate CAS No. 111965-04-9](/img/structure/B2900439.png)
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate (4-OPMB) is a synthetic compound derived from the aromatic phenyl ring and the aliphatic propenyl chain. It is a colorless solid that has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and biochemistry. 4-OPMB has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Scientific Research Applications
Cancer Therapeutics
One of the most promising applications of this compound is in the field of cancer therapeutics. Studies have shown that derivatives of this compound can act as inhibitors against EGFR and VEGFR-2, which are significant in the treatment of triple-negative breast cancer (TNBC) . TNBC is a particularly aggressive form of cancer that lacks targeted therapies due to the absence of certain receptors. By inhibiting EGFR and VEGFR-2, these derivatives can potentially halt or slow the progression of TNBC.
Molecular Modeling
The compound has been used in molecular modeling to understand the interaction of molecules with target proteins . This is crucial in drug design, where the fit between a drug and its target can determine the drug’s effectiveness. Through techniques like molecular docking and dynamic simulation, researchers can predict how modifications to the compound might improve its binding affinity and efficacy.
Pharmacokinetics
In the realm of pharmacokinetics, the compound’s derivatives have been evaluated for their drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles . This is a vital step in drug development, ensuring that a compound not only works effectively but is also safe for human use.
Synthetic Chemistry
Synthetically, the compound serves as a building block for creating a variety of derivatives with potential biological activity. The ability to modify the compound and create derivatives allows chemists to explore a wide range of applications, from developing new materials to discovering drugs with novel mechanisms of action .
Bioinformatics
The compound is also significant in bioinformatics, where computational methods are used to predict and analyze the biological activity of chemical compounds. By understanding the electronic characteristics and molecular structure, researchers can identify potential new applications for the compound .
Antimicrobial and Antioxidant Research
Lastly, the compound has been explored for its antimicrobial and antioxidant potential. By integrating different moieties into the compound’s structure, researchers can develop new substances that could combat microbial infections or oxidative stress .
properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-17-7-12-20(13-8-17)23(25)26-21-14-9-18(10-15-21)11-16-22(24)19-5-3-2-4-6-19/h2-16H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWWLYMFCSYQB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)
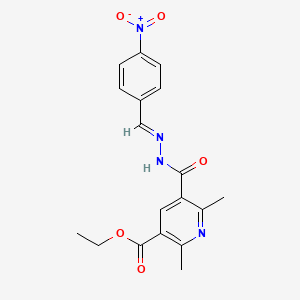

![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)
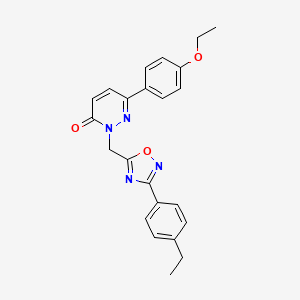
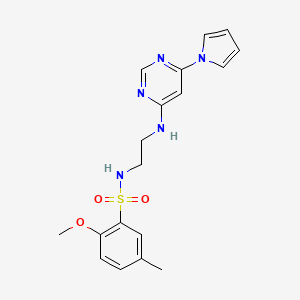
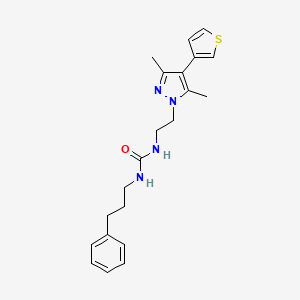
![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)

![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)
![2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B2900378.png)
